
Clopidogrel Metabolite II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clopidogrel Metabolite II is an active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The active metabolite, this compound, specifically and irreversibly inhibits the P2Y12 subtype of adenosine diphosphate (ADP) receptors on platelets, preventing platelet aggregation and reducing the risk of thrombotic events such as heart attacks and strokes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clopidogrel Metabolite II involves a two-step oxidation process. Initially, clopidogrel is converted to 2-oxo-clopidogrel by cytochrome P450 enzymes, including CYP1A2, CYP2B6, and CYP2C19 . This intermediate is then further metabolized to the active thiol metabolite, this compound, through a series of oxidative steps involving enzymes such as CYP2C19, CYP3A4, and CYP2B6 .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of clopidogrel followed by its metabolic activation using liver microsomes or recombinant enzymes. The process is optimized to ensure high yield and purity of the active metabolite, which is then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反应分析
Types of Reactions
Clopidogrel Metabolite II undergoes several types of chemical reactions, including:
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming covalent bonds with target proteins.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include cytochrome P450 enzymes, liver microsomes, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity and product formation .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently bound complex with the P2Y12 receptor, which inhibits platelet aggregation .
科学研究应用
Clopidogrel Metabolite II has several scientific research applications, including:
作用机制
Clopidogrel Metabolite II exerts its effects by irreversibly binding to the P2Y12 subtype of ADP receptors on platelets. This binding prevents the activation of the GPIIb/IIIa receptor complex, which is essential for platelet aggregation. By inhibiting this pathway, this compound reduces the risk of thrombotic events .
相似化合物的比较
Similar Compounds
Ticagrelor: Another P2Y12 receptor inhibitor that does not require metabolic activation and has a faster onset of action.
Prasugrel: A thienopyridine derivative similar to clopidogrel but with a more potent and consistent antiplatelet effect.
Uniqueness
Clopidogrel Metabolite II is unique in its requirement for metabolic activation, which introduces variability in patient response due to genetic differences in cytochrome P450 enzyme activity. This characteristic distinguishes it from other P2Y12 inhibitors like ticagrelor and prasugrel, which do not require metabolic activation and have more predictable pharmacokinetic profiles .
属性
CAS 编号 |
1287430-40-3 |
|---|---|
分子式 |
C25H26ClNO6S |
分子量 |
504.01 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


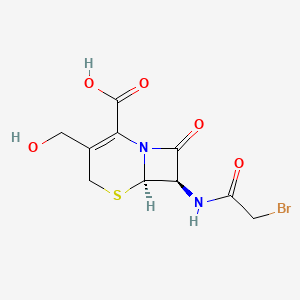
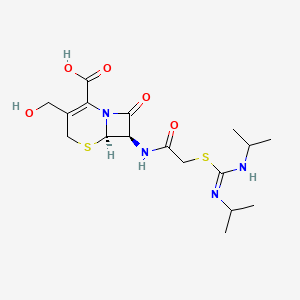
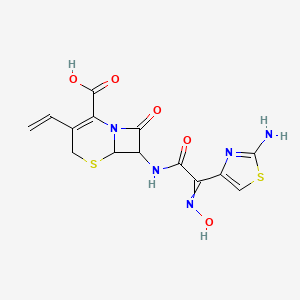
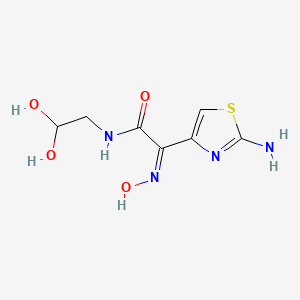
![(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyimino-N-[(4R,5S)-9-methyl-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]acetamide](/img/structure/B601284.png)
![(6R-trans)-7-[[(2-Amino-4-thiazolyl)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B601286.png)
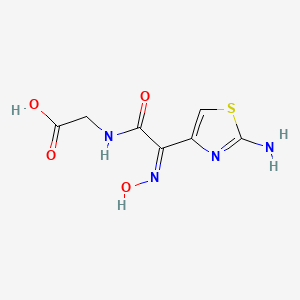
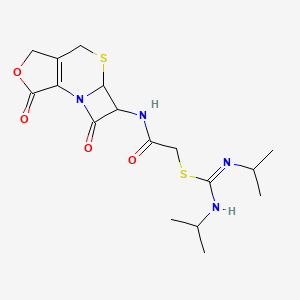
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601291.png)
